molecular formula C10H9ClF3NO B4400775 N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide

N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide

Cat. No. B4400775
M. Wt: 251.63 g/mol
InChI Key: IYDFEVDTPZKTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is commonly referred to as 'CTF' and has been extensively studied for its unique properties and mechanisms of action.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, CTF has been found to have antitumor and anticancer properties, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, CTF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, CTF has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. These effects contribute to the anti-inflammatory and analgesic properties of CTF.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide is its potency and selectivity. It has been shown to have a higher potency and selectivity than other COX-2 inhibitors, making it a promising candidate for the treatment of inflammatory diseases and cancer. Additionally, CTF has a relatively low toxicity profile, making it safe for use in lab experiments.
However, one of the limitations of CTF is its poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of CTF and to determine its potential side effects.

Future Directions

There are several future directions for research on N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide. One potential direction is to investigate its potential applications in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration methods for CTF in lab experiments. Finally, research is needed to fully understand the mechanism of action of CTF and to determine its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of CTF and to determine its potential side effects in humans.

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-2-9(16)15-8-4-3-6(5-7(8)11)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDFEVDTPZKTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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